molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 872196-57-1

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Cat. No.: B1309472
CAS No.: 872196-57-1
M. Wt: 263.29 g/mol
InChI Key: LUDSGMHLAWWTNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it affects protein-related pathways.

Pharmacokinetics

Given its molecular weight of 2633 , it’s likely that it has good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in proteomics research , it’s likely that it affects protein function or expression.

Biochemical Analysis

Biochemical Properties

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with peptidyl-prolyl cis-trans isomerase A, which is involved in protein folding and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions.

Preparation Methods

The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSGMHLAWWTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406371
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872196-57-1
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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